

Technical Guide: Physicochemical Properties of 2-Cyclohexylpropan-2-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Cyclohexylpropan-2-ol

Cat. No.: B091065

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the boiling and melting points of **2-cyclohexylpropan-2-ol** (CAS Number: 16664-07-6). Due to a lack of formally documented experimental values in readily available literature, this guide also details the standardized experimental protocols for the determination of these critical physicochemical properties.

Core Data Presentation

A definitive experimentally determined melting point for **2-cyclohexylpropan-2-ol** has not been identified in a comprehensive search of scientific literature and chemical databases. The compound is described as a liquid at room temperature, suggesting a melting point below ambient conditions.

The boiling point has been estimated during purification procedures. The available quantitative data is summarized in the table below.

Property	Value	Conditions	Source Type
Boiling Point	~180-190 °C	Not Specified	Estimate from purification protocol
Melting Point	Not Reported	Not Applicable	Not Available in searched literature

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the boiling and melting points of a tertiary alcohol like **2-cyclohexylpropan-2-ol**.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical property. Several methods can be employed for its determination, with the choice often depending on the quantity of the substance available.

1. Simple Distillation Method (for sample volumes > 5 mL):

This method is suitable for determining the boiling point of a purified liquid sample and can also serve as the final purification step.[\[1\]](#)

- **Apparatus Setup:** A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
- **Procedure:**
 - The liquid sample (**2-cyclohexylpropan-2-ol**) is placed in the round-bottom flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.
 - The apparatus is heated gently.
 - As the liquid boils, the vapor rises, and when it reaches the thermometer, the temperature reading will increase and then stabilize.
 - The constant temperature observed during the collection of the distillate is recorded as the boiling point.
- **Corrections:** The observed boiling point is dependent on the atmospheric pressure. If the determination is not carried out at standard pressure (760 mmHg), a pressure correction should be applied.

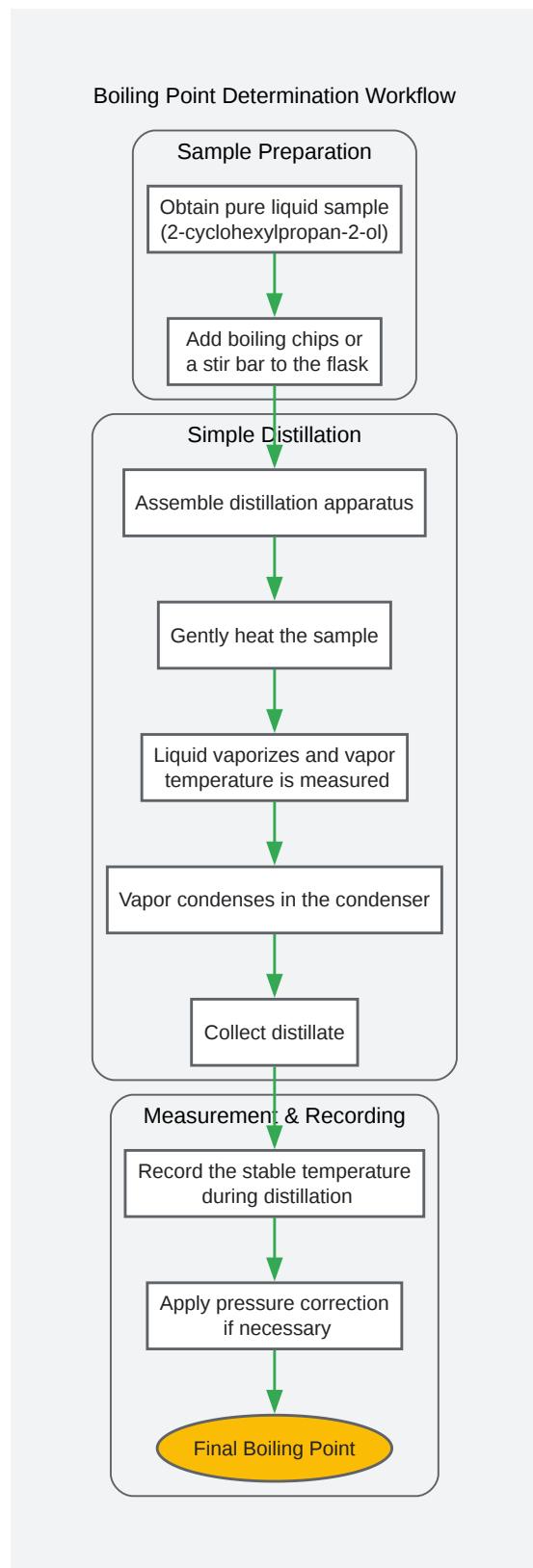
2. Micro-Boiling Point Determination (Thiele Tube Method for small sample volumes):

This method is ideal when only a small amount of the substance is available.[\[1\]](#)

- **Apparatus Setup:** A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the liquid. The test tube is then attached to a thermometer. This assembly is placed in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil).
- **Procedure:**
 - The Thiele tube is gently heated.
 - As the temperature rises, the air trapped in the capillary tube will expand and a stream of bubbles will be observed emerging from the open end of the capillary tube.
 - Heating is continued until a steady stream of bubbles is produced.
 - The heat source is then removed, and the apparatus is allowed to cool slowly.
 - The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Melting Point Determination

Should **2-cyclohexylpropan-2-ol** be a solid at certain temperatures, or if a derivative is synthesized that is a solid, its melting point can be determined as a key indicator of purity.[\[2\]](#)[\[3\]](#)
A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C.[\[2\]](#)


1. Capillary Method:

- **Sample Preparation:** A small amount of the finely powdered, dry solid sample is packed into a capillary tube to a height of 2-3 mm.[\[3\]](#)
- **Apparatus:** The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor and a viewing port.
- **Procedure:**

- The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[2]
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire sample has completely melted is recorded as the end of the melting range.
- Purity Assessment: A broad melting point range is indicative of an impure sample.

Mandatory Visualization

The following diagram illustrates the general workflow for the experimental determination of the boiling point of a liquid sample.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2-Cyclohexylpropan-2-ol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b091065#boiling-point-and-melting-point-of-2-cyclohexylpropan-2-ol\]](https://www.benchchem.com/product/b091065#boiling-point-and-melting-point-of-2-cyclohexylpropan-2-ol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

